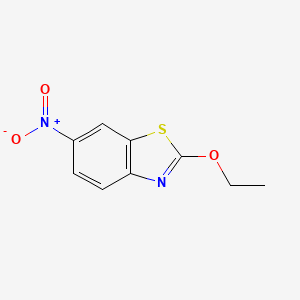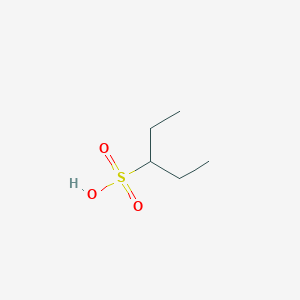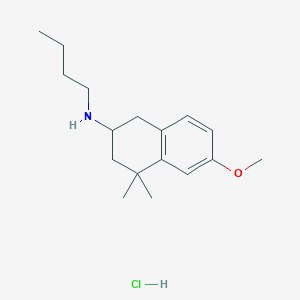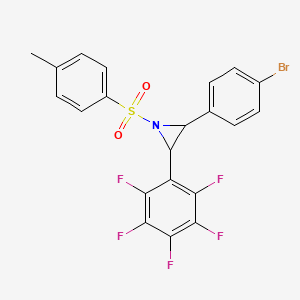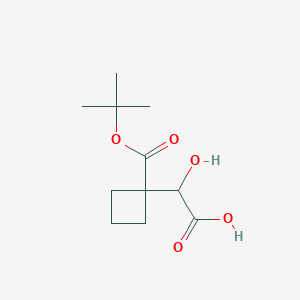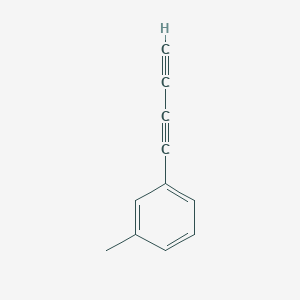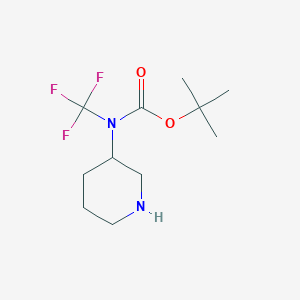
Tert-butyl piperidin-3-yl(trifluoromethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl piperidin-3-yl(trifluoromethyl)carbamate is a chemical compound with the molecular formula C11H19F3N2O2. It is known for its unique structural features, including a piperidine ring substituted with a trifluoromethyl group and a tert-butyl carbamate moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl piperidin-3-yl(trifluoromethyl)carbamate typically involves the reaction of piperidine derivatives with trifluoromethylating agents and tert-butyl carbamate. One common method includes the following steps:
Formation of Piperidine Intermediate: The starting material, piperidine, is reacted with a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) under basic conditions to introduce the trifluoromethyl group.
Carbamate Formation: The resulting trifluoromethylated piperidine is then treated with tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine (TEA) to form the tert-butyl carbamate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl piperidin-3-yl(trifluoromethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Tert-butyl piperidin-3-yl(trifluoromethyl)carbamate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological properties.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl piperidin-3-yl(trifluoromethyl)carbamate involves its interaction with specific molecular targets. It is known to act as an inhibitor of certain enzymes and receptors, modulating their activity through binding interactions. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl piperidin-3-ylcarbamate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Trifluoromethyl piperidin-3-ylcarbamate: Similar structure but without the tert-butyl group, affecting its stability and reactivity.
Tert-butyl piperidin-3-yl(trifluoromethyl)amine: Contains an amine group instead of a carbamate, leading to different reactivity and applications.
Uniqueness
Tert-butyl piperidin-3-yl(trifluoromethyl)carbamate is unique due to the presence of both the trifluoromethyl and tert-butyl carbamate groups. This combination imparts distinct chemical properties, such as increased lipophilicity, metabolic stability, and potential biological activities, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C11H19F3N2O2 |
|---|---|
Poids moléculaire |
268.28 g/mol |
Nom IUPAC |
tert-butyl N-piperidin-3-yl-N-(trifluoromethyl)carbamate |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16(11(12,13)14)8-5-4-6-15-7-8/h8,15H,4-7H2,1-3H3 |
Clé InChI |
KHQSDIDXGYBXFG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C1CCCNC1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




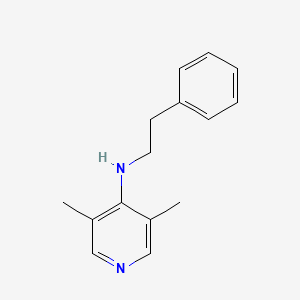

![Tris{2-[2-(2-butoxyethoxy)ethoxy]ethyl} borate](/img/structure/B13955707.png)
